4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HUFPEJMTHFCHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C=O)F |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is an organic compound characterized by its biphenyl structure with chlorine and fluorine substituents along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C₁₃H₈ClF O
- Molecular Weight : Approximately 234.65 g/mol
- Structure : The compound features a biphenyl core where the chlorine atom is positioned at the 4-site and the fluorine atom at the 2-site, with the aldehyde group located at the 3-position.
Antimicrobial Activity
Research indicates that 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde may exhibit various antimicrobial properties . The presence of halogen substituents enhances its reactivity towards biological targets, potentially leading to the inhibition of specific enzymes or receptors. Preliminary studies suggest that this compound could serve as a precursor for developing new antibacterial agents.
Antitumor Activity
The compound's structural features suggest it could also have antitumor activity . In studies involving similar biphenyl derivatives, compounds with analogous structures demonstrated significant inhibitory effects against various cancer cell lines. For instance, derivatives with chloropyrrole groups showed IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cells .
Study on Antitumor Properties
A study evaluated a series of biphenyl derivatives, including those with chlorine and fluorine substituents. The results indicated that compounds similar to 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde exhibited potent antitumor activities:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 0.32 |
| Compound B | KB | 0.67 |
| Compound C | K111 | 1.19 |
| Compound D | NCI-H460 | 1.22 |
These findings suggest that modifications in the biphenyl structure can significantly enhance biological activity.
The aldehyde group in 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde allows for covalent bonding with nucleophilic sites on proteins or enzymes, which may inhibit their activity or alter their function. This interaction is crucial for understanding how this compound could exert its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl Carbaldehydes
*Calculated based on molecular formulas from evidence.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The nitro group () increases aldehyde electrophilicity, favoring nucleophilic attacks, while chloro/fluoro substituents () enhance stability and direct regioselectivity in cross-coupling reactions.
- Electron-Donating Groups (EDGs): The dimethylamino group () reduces aldehyde reactivity but enables fluorescence applications.
- Steric Hindrance : 2-Chloro-3',4'-difluoro derivatives () exhibit reduced rotational freedom, impacting crystallinity and binding in enzyme pockets.
Research Findings and Trends
- Synthetic Optimization : Electron-deficient biphenyl carbaldehydes (e.g., nitro or trifluoromethyl derivatives) require palladium-catalyzed couplings under inert conditions, whereas EDG-containing analogs are more amenable to one-pot syntheses .
- Structure-Activity Relationships (SAR) : Meta-substituted aldehydes (e.g., 3-carbaldehyde in the target compound) exhibit superior binding to para-substituted analogs in enzyme inhibition assays .
- Thermal Stability : Fluorinated derivatives demonstrate higher thermal stability (Tₘ > 150°C) compared to hydroxylated variants, making them suitable for high-temperature reactions .
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde?
Q. How is 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde characterized?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.03) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry (e.g., bond angles between biphenyl rings) .
Table 2: Spectral Data
| Technique | Key Signals | Source |
|---|---|---|
| H NMR (CDCl₃) | δ 10.1 (CHO), 7.8–7.2 (aromatic H) | |
| HRMS | m/z 248.03 (C₁₃H₈ClFO⁺) |
Advanced Research Questions
Q. How do electronic effects influence regioselectivity in halogenation reactions of biphenyl derivatives?
The meta-directing nature of the aldehyde group and ortho/para-directing effects of halogens (Cl, F) complicate regioselectivity. Computational studies (e.g., DFT) predict electron density distribution, guiding experimental design. For example:
- Fluorine’s electronegativity directs electrophilic substitution to the ortho position relative to the aldehyde .
- Chlorination at the 4-position is favored due to steric hindrance at adjacent sites .
Methodological Approach :
Q. What strategies are used to predict the biological activity of this compound?
Computational tools like QSAR (Quantitative Structure-Activity Relationship) and molecular docking assess interactions with targets (e.g., kinases, GPCRs). Key steps:
- Generate 3D conformers using Molecular Dynamics (MD) simulations .
- Screen against protein databases (e.g., PDB) to identify binding affinities .
- Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Table 3: Predicted Bioactivity
| Target | Binding Energy (kcal/mol) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | -8.2 | Docking Study | |
| EGFR Kinase | -7.9 | In vitro IC₅₀ |
Q. How to resolve contradictions in reported solubility and stability data?
Discrepancies arise from solvent polarity, temperature, and measurement techniques. A systematic approach includes:
- Solubility Parameter Analysis : Use Hansen solubility parameters to rank solvents (e.g., DMSO > THF > EtOH) .
- Accelerated Stability Studies : Monitor degradation via HPLC under stress conditions (40°C, 75% RH) .
Table 4: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| DMSO | 25.6 | 25 | |
| Ethanol | 3.2 | 25 |
Q. What computational methods optimize reaction conditions for scale-up?
Machine Learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal parameters:
- Temperature : ML identifies 80–90°C as ideal for coupling reactions .
- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% balances cost and efficiency .
Validation : Compare predicted vs. experimental yields using ANOVA to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
